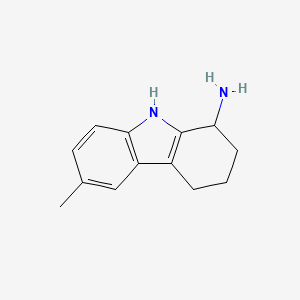

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

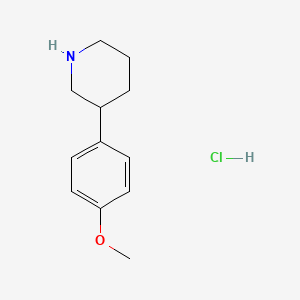

“6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular weight of 200.28 . It is a derivative of carbazole, a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 .Applications De Recherche Scientifique

Asymmetric Synthesis and Pharmacological Potential

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been utilized in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, showing potential in the treatment of human papillomavirus infections (Boggs et al., 2007).

Photophysics and Fluorescence Studies

The compound's derivatives, particularly 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), have been extensively studied for their photophysical properties. These studies are significant in understanding solvent polarity sensitivity and intermolecular hydrogen bonding (Ghosh et al., 2013).

Novel Organic Synthesis Applications

Various organic synthesis applications of this compound have been explored. This includes the synthesis of isoxazolo[5,4-a]carbazole derivatives and exploring the reaction pathways under different conditions (Martin & Prasad, 2007).

Catalysis in Reductive Amination

The compound has been used in the Ir-catalyzed asymmetric direct reductive amination, demonstrating its utility in synthesizing biologically active compounds (Lyubimov et al., 2015).

Schiff Base Formation and Optical Characterization

This compound has been involved in the formation of Schiff bases, which are then analyzed for their structural and optical characteristics. These bases could potentially be used in organic light emitting diodes (Çiçek et al., 2018).

Application in Rearomative Etherification/Amination

The compound is used in a rearomative diastereoselective etherification/amination reaction, demonstrating its versatility in organic synthesis (Abualnaja et al., 2021).

Bacterial Biotransformation Studies

Research has been conducted on the bacterial biotransformation of this compound. This is crucial in understanding the environmental and pharmacological implications of its derivatives (Waldau et al., 2009).

Fluorescent Chemosensor Development

The derivatives of this compound are being developed as fluorescent chemosensors for environmental protection, biosensing, and toxins detection (Qian et al., 2019).

Electronic and Photophysical Properties

Studies on the electronic and photophysical properties of fluoro-protected carbazole polymers, derived from this compound, offer insights into the development of stable blue emitting materials (Kun et al., 2008).

Anti-Prion Activity

Derivatives of this compound have been evaluated for their anti-prion activity, showing promise in therapeutic applications (Kimura et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the Hippo signaling pathway , specifically the LATS1 and YAP1/TAZ proteins . The Hippo pathway plays a pivotal role in diverse cell functions, including cell proliferation .

Mode of Action

This compound acts by inducing the phosphorylation of LATS1 and YAP1/TAZ . This interaction with its targets results in the suppression of their activity, thereby inhibiting cell proliferation .

Biochemical Pathways

The compound affects the Hippo signaling pathway , which is involved in regulating organ size by controlling cell proliferation and apoptosis . The downstream effects of this pathway’s inhibition include the suppression of cell viability both in vitro and in mouse xenografts .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell viability . This is achieved through the inhibition of the Hippo signaling pathway, leading to a decrease in cell proliferation .

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJNWDCSROVGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)